molecular formula C25H20ClP B14602180 Phosphorane, [(2-chlorophenyl)methylene]triphenyl- CAS No. 59625-56-8

Phosphorane, [(2-chlorophenyl)methylene]triphenyl-

Cat. No.: B14602180
CAS No.: 59625-56-8
M. Wt: 386.8 g/mol
InChI Key: BMPPZPCSELJUNG-UHFFFAOYSA-N
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Description

Phosphorane, [(2-chlorophenyl)methylene]triphenyl- is an organophosphorus compound that belongs to the class of phosphorus ylides. These compounds are known for their role in the Wittig reaction, a widely used method in organic synthesis for the formation of alkenes from aldehydes and ketones. The compound is characterized by the presence of a phosphorus atom bonded to three phenyl groups and a methylene group substituted with a 2-chlorophenyl group.

Preparation Methods

Synthetic Routes and Reaction Conditions: Phosphorane, [(2-chlorophenyl)methylene]triphenyl- is typically synthesized through the deprotonation of a phosphonium salt. The process involves the following steps:

    Formation of the Phosphonium Salt: The reaction of triphenylphosphine with a suitable halide, such as 2-chlorobenzyl chloride, forms the phosphonium salt.

    Deprotonation: The phosphonium salt is then deprotonated using a strong base like butyllithium or sodium amide to yield the desired phosphorane.

Industrial Production Methods: While the industrial production methods for this specific compound are not extensively documented, the general approach involves scaling up the laboratory synthesis procedures. This includes the use of large-scale reactors and optimized reaction conditions to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions: Phosphorane, [(2-chlorophenyl)methylene]triphenyl- primarily undergoes the Wittig reaction, where it reacts with aldehydes or ketones to form alkenes. This reaction is a key transformation in organic synthesis.

Common Reagents and Conditions:

    Reagents: Aldehydes or ketones, triphenylphosphine, strong bases (e.g., butyllithium, sodium amide).

    Conditions: Typically carried out in solvents like tetrahydrofuran (THF) or diethyl ether under an inert atmosphere to prevent oxidation.

Major Products: The major products of the Wittig reaction involving this compound are alkenes and triphenylphosphine oxide.

Scientific Research Applications

Phosphorane, [(2-chlorophenyl)methylene]triphenyl- has several applications in scientific research:

    Organic Synthesis: It is used as a reagent in the synthesis of alkenes, which are important intermediates in the production of pharmaceuticals, agrochemicals, and polymers.

    Medicinal Chemistry: The compound is utilized in the synthesis of complex molecules that have potential therapeutic applications.

    Material Science: It is employed in the preparation of materials with specific electronic and optical properties.

Mechanism of Action

The mechanism of action of phosphorane, [(2-chlorophenyl)methylene]triphenyl- in the Wittig reaction involves the following steps:

    Nucleophilic Attack: The ylide carbon attacks the electrophilic carbonyl carbon of the aldehyde or ketone, forming a betaine intermediate.

    Cyclization: The betaine intermediate undergoes cyclization to form an oxaphosphetane.

    Decomposition: The oxaphosphetane decomposes to yield the desired alkene and triphenylphosphine oxide.

Comparison with Similar Compounds

Phosphorane, [(2-chlorophenyl)methylene]triphenyl- can be compared with other similar phosphorus ylides:

    Methylenetriphenylphosphorane: This compound is the parent member of the phosphorus ylides and is widely used in the Wittig reaction.

    Carbomethoxymethylenetriphenylphosphorane: This ylide is used for the homologation of aldehydes and ketones to extended aldehydes.

    Methoxymethylenetriphenylphosphine: Another Wittig reagent used for the synthesis of alkenes.

Uniqueness: Phosphorane, [(2-chlorophenyl)methylene]triphenyl- is unique due to the presence of the 2-chlorophenyl group, which can impart specific electronic and steric effects, influencing the reactivity and selectivity of the Wittig reaction.

Properties

CAS No.

59625-56-8

Molecular Formula

C25H20ClP

Molecular Weight

386.8 g/mol

IUPAC Name

(2-chlorophenyl)methylidene-triphenyl-λ5-phosphane

InChI

InChI=1S/C25H20ClP/c26-25-19-11-10-12-21(25)20-27(22-13-4-1-5-14-22,23-15-6-2-7-16-23)24-17-8-3-9-18-24/h1-20H

InChI Key

BMPPZPCSELJUNG-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)P(=CC2=CC=CC=C2Cl)(C3=CC=CC=C3)C4=CC=CC=C4

Origin of Product

United States

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